4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine
Description
Properties
IUPAC Name |
4-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-7-13(2)9-14(8-12)22-17-15(10-20-22)16(18-11-19-17)21-3-5-23-6-4-21/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGQQWEJKYBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine involves multiple steps, typically starting from readily available pyrazole derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the desired molecular structure.
Antitumor Activity
Research has shown that compounds containing the pyrazolo[4,5-e]pyrimidine scaffold exhibit promising antitumor properties. For example, studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In pharmacological assessments, it demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This positions it as a potential candidate for treating inflammatory diseases .
Enzymatic Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor. Pyrazolo derivatives have been noted for their capacity to inhibit key enzymes such as xanthine oxidase and cyclooxygenases (COX), which are crucial in various metabolic processes . This enzymatic inhibition can lead to therapeutic benefits in conditions like gout and arthritis.
Applications in Drug Development
Given its diverse biological activities, this compound has potential applications in drug development:
- Cancer Therapy : Due to its antitumor properties, it may serve as a lead compound for developing new anticancer drugs.
- Anti-inflammatory Drugs : Its ability to reduce inflammation suggests it could be formulated into medications for chronic inflammatory conditions.
- Enzyme Inhibitors : As a potential xanthine oxidase inhibitor, it could contribute to treatments for hyperuricemia and related disorders.
Case Study 1: Antitumor Efficacy
A study conducted on pyrazolo[3,4-d]pyrimidine derivatives found that several compounds exhibited significant cytotoxicity against various cancer cell lines. Specifically, the derivative containing the morpholine moiety showed enhanced activity compared to other analogs .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that the compound effectively reduced edema in animal models when administered at specific dosages. The mechanism involved downregulation of COX enzymes and subsequent reduction of prostaglandin levels .
Mechanism of Action
The mechanism of action of 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine group distinguishes it from sulfur- or oxygen-containing analogs (e.g., 4-oxo-6-thio derivatives in ), likely improving pharmacokinetic properties.
- The 3,5-dimethylphenyl group may confer greater metabolic stability compared to unsubstituted aryl groups (e.g., 4-chlorobenzoyl in ).
Physicochemical Properties
- Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to sulfur-containing analogs (e.g., 6-thio derivatives).
- Stability : The 3,5-dimethylphenyl group may reduce oxidative metabolism, enhancing plasma stability relative to unsubstituted aryl analogs.
Biological Activity
The compound 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 323.4 g/mol. Its structure features a morpholine ring attached to a pyrazolo[4,5-e]pyrimidine core, which is further substituted by a 3,5-dimethylphenyl group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.4 g/mol |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrazolo[4,5-e]pyrimidine framework through cyclization reactions involving appropriate hydrazones and aldehydes. The final morpholine moiety is incorporated through nucleophilic substitution reactions.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[4,5-e]pyrimidines exhibit significant antiviral properties. For instance:
- Inhibition of HIV : Compounds similar to the target compound have shown efficacy against HIV-1 in vitro, with EC50 values ranging from 5 to 28 μM .
- Activity Against Influenza : Certain derivatives demonstrated strong inhibition against influenza A and B viruses .
Antiparasitic Effects
Research has highlighted the potential of pyrazolo[4,5-e]pyrimidines in treating parasitic infections:
- Trypanosomiasis : Compounds within this class have been evaluated for their ability to inhibit Trypanosoma brucei proliferation .
Anticancer Properties
The compound's ability to interfere with cancer cell proliferation has been investigated:
- Mechanisms of Action : It may induce apoptosis in cancer cells by modulating specific signaling pathways and interacting with cellular enzymes .
The biological activity of this compound can be attributed to its interaction with molecular targets such as:
- Enzymes : Inhibition of key enzymes involved in viral replication and cancer cell growth.
- Receptors : Binding to specific receptors that regulate cellular signaling pathways.
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain modifications enhanced their antiviral activity against multiple viruses including HIV and influenza. The study reported an IC50 value of 0.12 mmol/L for one derivative compared to ribavirin's IC50 value of 1.3 mmol/L .
Case Study 2: Anticancer Activity
In vitro assays showed that the compound significantly reduced the viability of various cancer cell lines, with observed IC50 values below 10 μM in some cases. The mechanism involved apoptosis induction through caspase activation .
Q & A
Q. What are the key synthetic routes for preparing pyrazolo[4,5-e]pyrimidine derivatives with morpholine substituents?
- Methodological Answer : A common approach involves multi-step reactions starting with functionalized pyrazole or pyrimidine precursors. For example, pyrazolo[3,4-d]pyrimidinones can be synthesized by refluxing pyrazolo-oxazinones with aromatic amines in dry pyridine, followed by neutralization and crystallization . For morpholine incorporation, nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) are typical. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Evidence from similar compounds shows that refluxing in aprotic solvents (e.g., DMF or pyridine) for 6–12 hours achieves optimal cyclization .
Q. How is structural confirmation of this compound performed using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyrazolo-pyrimidine and dimethylphenyl groups) and morpholine protons (δ 3.4–3.6 ppm for N–CH2–O). Splitting patterns (e.g., doublets for para-substituted aryl groups) aid in assigning substituent positions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks). Fragmentation patterns help identify core structures (e.g., loss of morpholine or dimethylphenyl groups) .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–O (1100–1250 cm⁻¹) validate heterocyclic and morpholine moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Target Selectivity Profiling : Use kinase/enzyme panels to assess off-target effects. For example, compounds with morpholine-piperazine linkers show PI3Kα inhibition but may cross-react with PI3Kγ due to structural similarities .
- Structural-Activity Relationship (SAR) Analysis : Compare crystallographic data (e.g., dihedral angles between aryl groups) with activity trends. Evidence shows that fluorophenyl substituents at specific positions enhance binding affinity by 2–3-fold .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) can explain discrepancies by modeling protein-ligand interactions. For instance, steric clashes from 3,5-dimethylphenyl groups may reduce solubility, masking in vitro activity .
Q. How are pharmacokinetic properties (e.g., metabolic stability) evaluated for this compound?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Morpholine-containing analogs often show improved stability due to reduced CYP3A4 metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to assess binding percentages. High binding (>95%) may correlate with reduced efficacy, requiring structural modifications like introducing polar groups .
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption. LogP values >3.0 (common for aryl-pyrimidines) may necessitate prodrug strategies .
Q. What experimental designs validate the compound’s mechanism of action in disease models?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., PI3Kα) using ATP-competitive assays. For example, thienopyrimidine-morpholine hybrids show IC₅₀ values of 10–50 nM .
- In Vivo Efficacy Studies : Use xenograft models (e.g., human cancer cell lines in nude mice) to evaluate tumor growth inhibition. Dose-response curves and histopathology analyses (e.g., Ki-67 staining) confirm target engagement .
- Biomarker Analysis : Quantify downstream targets (e.g., phosphorylated Akt) via Western blotting or ELISA to correlate activity with pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
